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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B15589286

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) properties of
tofacitinib, a Janus kinase (JAK) inhibitor, and its primary metabolites. This document includes
guantitative pharmacokinetic data, detailed experimental protocols for analysis, and
visualizations of the relevant biological pathway and experimental workflow to support research
and development activities.

Introduction

Tofacitinib is an oral small molecule drug used for the treatment of autoimmune diseases such
as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting
Janus kinases (JAKSs), thereby modulating the signaling of various cytokines involved in the
immune response.[3][4] Understanding the pharmacokinetic profile of tofacitinib and its
metabolites is crucial for optimizing dosing strategies, assessing drug-drug interactions, and
ensuring therapeutic efficacy and safety.

Tofacitinib is characterized by rapid absorption and elimination.[2] Following oral administration,
peak plasma concentrations are typically reached within 0.5 to 1 hour, with an elimination half-
life of approximately 3 hours.[1][3] The drug is primarily metabolized in the liver by cytochrome
P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[3][5] Approximately 70% of
tofacitinib clearance is through hepatic metabolism, while the remaining 30% is excreted
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unchanged in the urine.[3][6] While tofacitinib is metabolized into eight different metabolites, the

parent molecule is responsible for the majority of the pharmacological activity, with unchanged

tofacitinib accounting for over 65% of the total circulating radioactivity in human studies.[3][6]

Each of the eight metabolites constitutes less than 8% of the total radioactivity.[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of tofacitinib have been extensively studied in various

populations. The following tables summarize key quantitative data for tofacitinib. Data for

individual primary metabolites are limited as they are found in low concentrations and the

parent drug is the primary active moiety.[5][6]

Table 1. Pharmacokinetic Parameters of Tofacitinib (Immediate-Release Formulation)

Parameter Value Reference Population
Bioavailability (F) 74% Healthy Volunteers
Time to Peak Plasma )

, 0.5 -1 hour Healthy Volunteers & Patients
Concentration (Tmax)
Elimination Half-Life (t1/2) ~3 hours Healthy Volunteers & Patients

Apparent Volume of
Distribution (Vd/F)

87 L (after IV), 110-125 L (in

patients)

Healthy Volunteers & Patients

with PsA/Psoriasis

Apparent Oral Clearance
(CL/F)

20.4 - 26.7 L/h

Patients with PsA/Psoriasis

Protein Binding

~40% (predominantly to

albumin)

In vitro

Data compiled from sources:[1][2][3][7]

Table 2: Steady-State Pharmacokinetic Parameters of Tofacitinib in Different Patient

Populations (5 mg Twice Daily)
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Patient Population AUCO0-24,ss (ng-h/mL) Coefficient of Variation (%)
Rheumatoid Arthritis 504 22.0
Psoriatic Arthritis 419 34.1
Ankylosing Spondylitis 381 25.4
Ulcerative Colitis 423 22.6

AUCO0-24,ss: Area under the plasma concentration-time curve over 24 hours at steady state.

Data are geometric means.[3]

Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is
crucial for the signaling of numerous cytokines and growth factors involved in inflammation and
immunity.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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